4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone 4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15517970
InChI: InChI=1S/C22H24N8O5/c1-2-35-19-8-3-15(13-18(19)31)14-23-28-21-25-20(24-16-4-6-17(7-5-16)30(32)33)26-22(27-21)29-9-11-34-12-10-29/h3-8,13-14,31H,2,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+
SMILES:
Molecular Formula: C22H24N8O5
Molecular Weight: 480.5 g/mol

4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

CAS No.:

Cat. No.: VC15517970

Molecular Formula: C22H24N8O5

Molecular Weight: 480.5 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone -

Specification

Molecular Formula C22H24N8O5
Molecular Weight 480.5 g/mol
IUPAC Name 2-ethoxy-5-[(E)-[[4-morpholin-4-yl-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol
Standard InChI InChI=1S/C22H24N8O5/c1-2-35-19-8-3-15(13-18(19)31)14-23-28-21-25-20(24-16-4-6-17(7-5-16)30(32)33)26-22(27-21)29-9-11-34-12-10-29/h3-8,13-14,31H,2,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+
Standard InChI Key VJPLWOKIYOQLKA-OEAKJJBVSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O
Canonical SMILES CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O

Introduction

Overview of the Compound

4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines several functional groups and structural features, including:

  • Aromatic aldehyde group: The 4-ethoxy-3-hydroxybenzaldehyde moiety suggests the presence of a benzene ring substituted with an ethoxy group (-OCH2CH3), a hydroxyl group (-OH), and an aldehyde (-CHO).

  • Triazine core: The 1,3,5-triazin-2-yl group is a heterocyclic ring containing three nitrogen atoms, commonly found in pharmaceuticals and agrochemicals.

  • Hydrazone linkage: The compound includes a hydrazone (-C=N-NH-) functional group, which is often associated with Schiff base chemistry and has applications in medicinal chemistry.

  • Nitroaniline substitution: The nitroanilino group (-NO2 and -NH2) contributes electron-withdrawing properties and potential reactivity.

  • Morpholine ring: The morpholinyl group (a six-membered ring containing oxygen and nitrogen) is often used to enhance solubility and biological activity.

Potential Applications

Given its structure, this compound could have applications in various fields:

  • Medicinal Chemistry:

    • Hydrazones are known for their antimicrobial, anticancer, and anti-inflammatory properties.

    • The triazine core is commonly used in drugs targeting enzymes or proteins due to its ability to form hydrogen bonds.

  • Material Science:

    • Compounds with triazine rings are often used as cross-linkers in polymers or as precursors for advanced materials.

  • Analytical Chemistry:

    • Hydrazones are frequently employed in analytical methods for detecting carbonyl compounds.

Functional Groups

Functional GroupRole/Properties
Ethoxy (-OCH2CH3)Increases lipophilicity
Hydroxyl (-OH)Enhances hydrogen bonding
Aldehyde (-CHO)Reactive site for hydrazone formation
Triazine (C3N3)Provides rigidity and binding potential
Nitro (-NO2)Electron-withdrawing; modulates activity
Morpholine (C4H9NO)Solubility enhancer

Synthesis

The synthesis of this compound would involve:

  • Formation of the hydrazone by reacting 4-ethoxy-3-hydroxybenzaldehyde with a suitable hydrazine derivative.

  • Coupling the resulting intermediate with a triazine derivative substituted with nitroaniline and morpholine.

Characterization

Standard techniques for characterizing such compounds include:

  • NMR Spectroscopy: To confirm the structure (e.g., proton and carbon environments).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups like -OH, -CHO, and -NO2.

  • X-ray Crystallography: For detailed structural analysis if crystals are obtained.

Biological Evaluation

Potential studies could explore:

  • Antimicrobial activity against bacterial or fungal strains.

  • Cytotoxicity assays for cancer cell lines.

  • Enzyme inhibition studies targeting specific proteins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator